molecular formula C15H14O3S B1677380 (R)-(-)-Modafinic acid CAS No. 112111-45-2

(R)-(-)-Modafinic acid

Cat. No. B1677380
M. Wt: 274.3 g/mol
InChI Key: QARQPIWTMBRJFX-LJQANCHMSA-N
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Description

“®-(-)-Modafinic acid” is a major metabolite of Modafinil . It is also known as armodafinic acid . Modafinil is a central nervous system vigilance promoting agent, which possesses neuroprotective properties .


Synthesis Analysis

The synthesis of “®-(-)-Modafinic acid” involves processes for preparing intermediates of armodafinil, and the conversion of the intermediates to armodafinil . The process comprises crystallization of racemic modafinic acid with ®-α-naphthylethylamine to obtain ®-modafinic acid*®-α-naphthylethylamine salt .


Molecular Structure Analysis

“®-(-)-Modafinic acid” contains a total of 34 bonds; 20 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 sulfoxide .


Chemical Reactions Analysis

The preparation of armodafinil involves the conversion of intermediates such as R-modafinic acid or ®-C 1-2 alkyl ester, of modafinic acid to armodafinil . The process involves crystallization of racemic modafinic acid with ®-α-naphthylethylamine to obtain ®-modafinic acid*®-α-naphthylethylamine salt .

Scientific Research Applications

Synthesis of ®-Modafinil

  • Scientific Field : Organic Chemistry
  • Application Summary : ®-(-)-Modafinic acid is used in the synthesis of ®-Modafinil, a drug against narcolepsy .
  • Methods of Application : The first organocatalyzed sulfoxidation reaction towards enantioenriched ®-modafinil is reported. A series of chiral organocatalysts, e.g., different chiral BINOL-phosphates, or a fructose-derived N- substituted oxazolidinone ketone (Shi catalyst) were applied for the sulfoxidation reaction with environmentally friendly H2O2 as a convenient oxygen transferring agent .
  • Results or Outcomes : The potential of a biomimetic catalytic system consisting of FeCl3 and a dipeptide-based chiral ligand was demonstrated, which constitutes the most successful asymmetric non-heme iron-catalyzed synthesis of ®-modafinil so far .

Preparation of Armodafinil

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : ®-(-)-Modafinic acid is used in the preparation of armodafinil, a medication used to treat narcolepsy .
  • Methods of Application : The invention encompasses processes for preparing intermediates, such as ®-modafinic acid and its C1-2 alkyl ester, and the conversion of the intermediates into armodafinil .
  • Results or Outcomes : The obtained R-modafinic acid contains less than about 2% area by HPLC of the S-modafinic acid .

Safety And Hazards

The safety data sheet for “®-(-)-Modafinic acid” suggests that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

2-[(R)-benzhydrylsulfinyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARQPIWTMBRJFX-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@](=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461713
Record name [(R)-Diphenylmethanesulfinyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-Modafinic acid

CAS RN

112111-45-2
Record name [(R)-Diphenylmethanesulfinyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MODAFINIL ACID, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/464K6CG4CC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
J Ternois, F Guillen, JC Plaquevent, G Coquerel - Tetrahedron: Asymmetry, 2007 - Elsevier
The oxidation of 2-(benzhydrylthio)acetic acid and its derivatives was performed with various catalytic and stoichiometric enantioselective reagents, the best results being obtained with …
Number of citations: 40 www.sciencedirect.com
N Wermester, O Lambert, G Coquerel - CrystEngComm, 2008 - pubs.rsc.org
… In order to access to the pure R-modafinic acid, this work presents two enantiomeric resolutions by preferential crystallization (PC) of the racemic mixture of modafinic acid-1 (Fig. 1). …
Number of citations: 24 pubs.rsc.org
W Hauck, P Adam, C Bobier… - … of Molecular Asymmetry, 2008 - Wiley Online Library
Armodafinil, the (R)‐enantiomer of modafinil, is a medication used to treat the excessive sleepiness associated with narcolepsy, obstructive sleep apnea/hypopnea syndrome, and shift …
Number of citations: 32 onlinelibrary.wiley.com
G Coquerel, R Tamura - Disordered pharmaceutical materials, 2016 - Wiley Online Library
In this chapter, we present the specific features of a chiral molecule when it is disordered. We show the impact of chirality on various levels of disorder. Of course, when a pure chiral …
Number of citations: 5 onlinelibrary.wiley.com
MT Patil - 2012 - dspace.ncl.res.in
Chemistry of cyclohexane polyols (inositols, cyclitols, Chart 1.1) has been the subject of intense investigations in the recent past due to the ubiquitous presence of their derivatives in …
Number of citations: 0 dspace.ncl.res.in
PRVV Korrapati - Journal of Pharma Research, 2015
Number of citations: 0

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